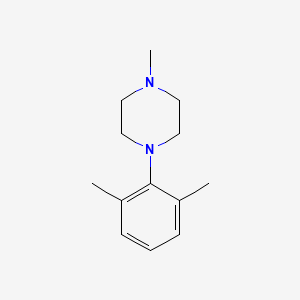

1-(2,6-Dimethylphenyl)-4-methylpiperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H20N2 |

|---|---|

Molecular Weight |

204.31 g/mol |

IUPAC Name |

1-(2,6-dimethylphenyl)-4-methylpiperazine |

InChI |

InChI=1S/C13H20N2/c1-11-5-4-6-12(2)13(11)15-9-7-14(3)8-10-15/h4-6H,7-10H2,1-3H3 |

InChI Key |

NHYJXISUOSCSJD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2CCN(CC2)C |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 1 2,6 Dimethylphenyl 4 Methylpiperazine

Established Synthetic Routes to the Core Piperazine (B1678402) Scaffold

The formation of the piperazine ring is a fundamental step in the synthesis of many pharmaceutical and chemical compounds. Traditional methods often involve cyclization reactions and subsequent functionalization of the nitrogen atoms.

Cyclization Reactions for Piperazine Ring Formation

The construction of the piperazine heterocycle can be achieved through several cyclization strategies. A common approach involves the reaction of a 1,2-diamine with a 1,2-dielectrophile. For instance, the reaction of ethylenediamine (B42938) with 1,2-dichloroethane (B1671644) is a classical method for producing piperazine. However, this method often results in a mixture of products and requires harsh reaction conditions.

More refined methods for constructing substituted piperazines have been developed. One such strategy is the double Michael addition of primary amines to nitrosoalkenes, which generates bis(oximinoalkyl)amines. These intermediates can then undergo stereoselective catalytic reductive cyclization to yield piperazines with substituents on the carbon atoms. nih.gov This method offers a pathway to carbon-substituted piperazines, which are otherwise challenging to synthesize directly. nih.gov

Another approach utilizes a palladium-catalyzed cyclization reaction that couples a propargyl unit with various diamine components. organic-chemistry.org This method provides highly substituted piperazines with good yields and high regio- and stereochemical control. organic-chemistry.org Additionally, a Wacker-type aerobic oxidative cyclization of alkenes, catalyzed by a base-free Pd(DMSO)2(TFA)2 system, can produce six-membered nitrogen heterocycles like piperazines. organic-chemistry.org

Multicomponent reactions (MCRs) offer a convergent and diversity-oriented approach to piperazine synthesis. acs.org An Ugi-type MCR followed by an intramolecular SN2 reaction can assemble highly substituted piperazines from simple starting materials. acs.org This two-step, operationally simple procedure is tolerant of air and moisture, making it a valuable addition to synthetic methodologies. acs.org

N-Alkylation and Arylation Techniques for Piperazine Substitution

Once the piperazine ring is formed, the nitrogen atoms can be functionalized through N-alkylation and N-arylation reactions. These reactions are crucial for introducing the desired substituents and modulating the properties of the final compound.

N-Alkylation is commonly achieved by reacting a piperazine with an alkyl halide in the presence of a base. nih.govresearchgate.net For instance, the synthesis of N-alkylpiperazines can be accomplished by the alkylation of N-acetylpiperazine, followed by hydrolysis of the acetyl group. researchgate.net Reductive amination is another powerful method for N-alkylation. This involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120). google.com However, these reducing agents can be hazardous and require careful handling. google.com A more recent development involves the use of a (pyridyl)phosphine-ligated ruthenium(II) catalyst for the coupling of diols and diamines to produce piperazines and diazepanes. organic-chemistry.org

N-Arylation of piperazines is a key transformation for the synthesis of many biologically active molecules. google.com Traditional methods often rely on palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which can be used to form C-N bonds between piperazine and aryl halides. organic-chemistry.org A facile palladium-catalyzed methodology allows for the amination of electron-donating and sterically hindered aryl chlorides under aerobic conditions, providing good yields of arylpiperazines. organic-chemistry.org Nickel-catalyzed amination has also emerged as a selective method for the mono-arylation of piperazine with aryl chlorides. researchgate.net Furthermore, recent advances in photoredox catalysis have enabled the direct C-H arylation of piperazines, offering a greener alternative to traditional cross-coupling methods. mdpi.comencyclopedia.pub

Targeted Synthesis of 1-(2,6-Dimethylphenyl)-4-methylpiperazine and Analogues

The specific synthesis of this compound involves the strategic application of the aforementioned cyclization and substitution reactions. The choice of reagents and reaction conditions is critical for achieving high yields and purity.

Specific Reaction Conditions and Reagent Selection

A common route to 1-aryl-4-methylpiperazines involves the reaction of an appropriate aryl halide with N-methylpiperazine. In the case of this compound, this would involve the reaction of a 2,6-dimethyl-substituted aryl halide (e.g., 1-bromo-2,6-dimethylbenzene or 1-chloro-2,6-dimethylbenzene) with 1-methylpiperazine (B117243). This reaction is typically carried out in the presence of a palladium or nickel catalyst and a base.

For example, a method for preparing N-(2,6-dimethylphenyl)-2-(1-piperazinyl)acetamide, a related structure, involves reacting piperazine monohydrochloride with 2-chloro-N-(2,6-dimethylphenyl)acetamide in absolute ethanol (B145695) under reflux conditions. google.com This suggests that a similar nucleophilic substitution approach could be employed for the synthesis of the target compound.

The synthesis of 1-methylpiperazine itself can be achieved through a green and cost-effective two-step process starting from di-methyl oxalate (B1200264) and N-methylethylenediamine, followed by hydrogenation with a Raney nickel catalyst. chemicalbook.com This provides a readily available starting material for subsequent arylation.

The table below summarizes some of the key reagents and catalysts used in the synthesis of substituted piperazines.

| Reaction Type | Reagents and Catalysts | Reference |

| N-Arylation | Pd catalysts, Ni catalysts, photoredox catalysts | organic-chemistry.orgresearchgate.netmdpi.com |

| N-Alkylation | Alkyl halides, aldehydes/ketones with reducing agents, Ru catalysts | organic-chemistry.orgnih.govgoogle.com |

| Cyclization | 1,2-diamines and 1,2-dielectrophiles, nitrosoalkenes, propargyl units | nih.govorganic-chemistry.org |

Optimization of Synthetic Yields and Purity

Optimizing the synthesis of this compound involves careful consideration of several factors to maximize yield and purity. These include the choice of solvent, base, catalyst, reaction temperature, and reaction time.

For N-arylation reactions, the choice of ligand for the metal catalyst can significantly impact the reaction efficiency. For example, the use of a 2,2'-bipyridine (B1663995) ligand with a nickel catalyst has been shown to be selective for the mono-arylation of piperazine. researchgate.net The base also plays a crucial role; for instance, cesium carbonate has been used in the arylation of piperazine derivatives, although it may require elevated temperatures and long reaction times. google.com

Purification of the final product is often achieved through techniques such as column chromatography, crystallization, or distillation. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

The table below presents data on the optimization of a related N-arylation reaction of N-methylpiperazine with 1,3,5-trifluorobenzene, demonstrating the effect of different solvents and bases on the reaction yield.

| Entry | Solvent | Base | Temperature (°C) | Yield (%) |

| 1 | THF | Cs2CO3 | 100 | 25 |

| 2 | DMSO | Cs2CO3 | 100 | 29 |

| 3 | DMAc | Cs2CO3 | 140 | 87 (with 1,2-difluorobenzene) |

Data adapted from a study on the N-arylation of N-methylpiperazine. google.com

Novel Synthetic Approaches and Methodological Advancements

The field of organic synthesis is constantly evolving, with new methods being developed to improve the efficiency, selectivity, and environmental friendliness of chemical transformations. The synthesis of piperazines is no exception, with several novel approaches emerging in recent years.

Photoredox catalysis has gained significant attention as a mild and green alternative to traditional synthetic methods. mdpi.com Visible-light-promoted reactions can be used for the C-H arylation and vinylation of piperazines, providing direct access to functionalized derivatives without the need for pre-functionalized starting materials. mdpi.comencyclopedia.pub For instance, an iridium-based photoredox catalyst can facilitate the coupling of N-Boc piperazines with 1,4-dicyanobenzenes to produce α-aryl-substituted piperazines. mdpi.comencyclopedia.pub

Another innovative strategy involves the use of SnAP (stannyl amine protocol) reagents for the convergent synthesis of piperazines from aldehydes. mdpi.comencyclopedia.pub This method relies on the generation of a radical from a stannane (B1208499) reagent, which then undergoes cyclization with an imine. mdpi.comencyclopedia.pub

Direct C-H lithiation of N-Boc-protected piperazines offers another route to functionalized piperazines. mdpi.comwhiterose.ac.uk This method allows for the introduction of various electrophiles at the α-position of the piperazine ring. mdpi.comwhiterose.ac.uk

These novel methodologies provide powerful tools for the synthesis of complex piperazine derivatives and are likely to play an increasingly important role in the future development of synthetic routes to compounds like this compound.

Development of Chemo- and Regioselective Synthesis

The synthesis of this compound, an unsymmetrically substituted piperazine, requires precise control over reactivity to ensure the correct placement of the distinct substituents on the two nitrogen atoms. The primary challenge lies in achieving mono-arylation of the piperazine core, selectively forming the bond between the sterically hindered 2,6-dimethylphenyl group and one of the piperazine nitrogens.

Buchwald-Hartwig Amination: The palladium-catalyzed Buchwald-Hartwig amination has become a cornerstone for the synthesis of N-arylpiperazines due to its high functional group tolerance and broad substrate scope. wikipedia.orgnih.gov This method is particularly effective for coupling sterically demanding aryl halides with amines. organic-chemistry.org A common strategy involves the reaction of 1-halo-2,6-dimethylbenzene (e.g., 1-bromo- or 1-chloro-2,6-dimethylbenzene) with N-methylpiperazine. The use of specialized palladium catalysts, often featuring sterically bulky phosphine (B1218219) ligands, is crucial for achieving high yields. wikipedia.orglibretexts.org

To ensure regioselectivity and prevent the formation of undesired bis-arylated products, several approaches can be employed:

Use of Excess Piperazine: Employing a large excess of N-methylpiperazine can statistically favor the mono-arylated product.

Protecting Group Strategy: A more controlled method involves using N-Boc-piperazine as the starting material. The tert-butoxycarbonyl (Boc) group protects one nitrogen, directing the initial arylation to the unprotected nitrogen. Following the Buchwald-Hartwig coupling, the Boc group is readily removed under acidic conditions, and the resulting secondary amine can then be methylated via reductive amination or reaction with a methylating agent to yield the final product. nih.gov

Alternative Synthetic Routes:

Classical Nucleophilic Aromatic Substitution (SNAr): While less common for non-activated aryl halides, SNAr can be a viable route if the dimethylphenyl ring is sufficiently activated with electron-withdrawing groups. nih.gov

Ring Formation from Anilines: An alternative approach involves building the piperazine ring itself. This can be achieved by reacting 2,6-dimethylaniline (B139824) with bis(2-chloroethyl)amine (B1207034) hydrochloride at elevated temperatures. nih.govnih.gov The resulting 1-(2,6-dimethylphenyl)piperazine (B93956) is then methylated at the N4 position.

The methylation of the N4 nitrogen is typically accomplished through reductive amination, a reaction that forms a C-N bond by reacting an amine with a carbonyl compound in the presence of a reducing agent. thieme-connect.com For instance, reacting 1-(2,6-dimethylphenyl)piperazine with formaldehyde (B43269) in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or through catalytic hydrogenation yields the desired N-methyl group. nih.govgoogle.com

Table 1: Comparison of Synthetic Routes for this compound

| Synthetic Method | Key Reactants | Advantages | Disadvantages | Citations |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | 2,6-dimethyl-1-halobenzene, N-methylpiperazine (or N-Boc-piperazine) | High yields, good for sterically hindered substrates, broad scope | Requires expensive palladium catalysts and ligands | wikipedia.orgnih.govnih.gov |

| Ring Formation/Alkylation | 2,6-dimethylaniline, bis(2-chloroethyl)amine, methylating agent | Utilizes readily available starting materials | Harsh conditions (high temperatures), potential for side products | nih.govnih.gov |

| Reductive Amination (for methylation) | 1-(2,6-dimethylphenyl)piperazine, formaldehyde, reducing agent | High selectivity, mild conditions | Requires prior synthesis of the N-arylpiperazine intermediate | thieme-connect.comnih.gov |

Green Chemistry Principles in Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on sustainability, and the synthesis of this compound can be adapted to incorporate several green chemistry principles.

Solvent-Free and Alternative Solvent Systems: A significant advancement in Buchwald-Hartwig aminations is the use of piperazine itself as the solvent, eliminating the need for volatile organic solvents and simplifying purification. nih.govorganic-chemistry.org This approach is both cost-effective and environmentally friendly. nih.gov For reactions where a solvent is necessary, traditional options like dioxane can be replaced with greener alternatives such as diethyl carbonate (DEC) or cyclopentyl methyl ether (CPME). nih.gov

Catalyst Efficiency: The development of highly active palladium pre-catalysts allows for reactions to proceed under milder conditions, often with lower catalyst loadings and even under aerobic conditions, which avoids the need for inert atmosphere techniques. nih.govorganic-chemistry.org Some methods report successful C-N cross-coupling reactions in as little as 10 minutes. nih.gov

Atom Economy: Reductive amination using catalytic hydrogenation (H2) is an ideal green reaction in theory, as it incorporates the hydrogen completely into the product with water as the only byproduct. thieme-connect.com The use of continuous-flow hydrogenation reactors has made this approach safer and more practical for laboratory and industrial scale-up, avoiding the drawbacks of stoichiometric hydride reagents like sodium cyanoborohydride, which generates toxic cyanide waste. thieme-connect.com

Chemical Modifications and Structural Diversification of this compound Derivatives

The core structure of this compound serves as a scaffold that can be extensively modified to explore structure-activity relationships for various applications. Diversification can be achieved by introducing substituents at the N4 position of the piperazine ring or by functionalizing the dimethylphenyl moiety.

Introduction of Varied Substituents at Piperazine Nitrogens

The most common point of diversification is the N4-position. This requires the synthesis of the key intermediate, 1-(2,6-dimethylphenyl)piperazine. This intermediate can be readily derivatized using a variety of standard organic reactions:

N-Alkylation: Reaction with various alkyl or benzyl (B1604629) halides in the presence of a base can introduce a wide range of alkyl substituents. nih.gov

Reductive Amination: Condensation with aldehydes or ketones followed by reduction provides access to more complex N-substituted derivatives. nih.gov

N-Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding amides.

N-Arylation: A second Buchwald-Hartwig coupling can be performed to synthesize N,N'-diarylpiperazines, although this can be challenging due to sterics. nih.gov

Table 2: Examples of N4-Derivatization Reactions

| Reaction Type | Reagents | Product Type | Citations |

|---|---|---|---|

| Alkylation | Alkyl halide, K2CO3, DMF | 4-Alkyl-1-(2,6-dimethylphenyl)piperazine | nih.gov |

| Benzylation | Benzyl halide, K2CO3, DMF | 4-Benzyl-1-(2,6-dimethylphenyl)piperazine | nih.gov |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)3 | 4-(Substituted alkyl)-1-(2,6-dimethylphenyl)piperazine | nih.gov |

| Acylation | Acyl chloride, Triethylamine | 4-Acyl-1-(2,6-dimethylphenyl)piperazine | General Knowledge |

| Sulfonylation | Sulfonyl chloride, Base | 4-Sulfonyl-1-(2,6-dimethylphenyl)piperazine | nih.gov |

Functionalization of the Dimethylphenyl Moiety

Modifying the aromatic ring offers another route to structural diversity, although it can be more challenging due to the steric hindrance from the two methyl groups and the directing effects of the substituents.

Electrophilic Aromatic Substitution: Reactions such as nitration or halogenation would likely occur at the C4 position (para to the piperazine group), which is the most sterically accessible and electronically activated position.

Benzylic Functionalization: The methyl groups on the phenyl ring can be functionalized. For example, radical bromination using N-bromosuccinimide (NBS) would yield a bromomethyl derivative. This versatile intermediate can be converted into alcohols, ethers, nitriles, or other functional groups, providing a handle for further modification.

Cross-Coupling Reactions: If the starting material is a halogenated dimethylphenylpiperazine (e.g., 1-(4-bromo-2,6-dimethylphenyl)-4-methylpiperazine), the halogen can be used as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce new carbon-carbon or carbon-heteroatom bonds. rsc.org

Chiral Synthesis and Stereochemical Considerations

While this compound itself is achiral, chirality can be introduced into its derivatives.

Substitution on the Piperazine Ring: The most direct method is to build the piperazine ring from chiral precursors. For instance, using a chiral diamine in the ring-forming step can produce enantiomerically pure C-substituted piperazines. mdpi.comnih.gov Subsequent N-arylation and N-methylation would yield a chiral analog. However, some synthetic methods, like certain reductive amination conditions, have been noted to cause racemization, which requires careful optimization to preserve stereochemical integrity. nih.gov

Atropisomerism: A significant stereochemical feature to consider is atropisomerism. This phenomenon occurs when rotation around a single bond is sufficiently restricted, leading to separable enantiomers. The two methyl groups at the C2 and C6 positions of the phenyl ring create substantial steric hindrance, which can restrict rotation around the N-aryl bond. The introduction of additional substituents, either on the phenyl ring or on the piperazine ring at the C2/C6 positions, could further increase this rotational barrier, potentially allowing for the isolation of stable atropisomers.

Structure Activity Relationship Sar Analysis of 1 2,6 Dimethylphenyl 4 Methylpiperazine Derivatives

Elucidation of Pharmacophoric Requirements for Biological Activity

The biological activity of 1-(2,6-Dimethylphenyl)-4-methylpiperazine derivatives is intrinsically linked to a core pharmacophore consisting of an aromatic ring and a basic nitrogen atom within the piperazine (B1678402) moiety. nih.gov This fundamental arrangement facilitates crucial interactions with various biological targets, particularly G-protein coupled receptors (GPCRs) such as serotonin (B10506) and dopamine (B1211576) receptors. nih.govnih.gov

Influence of the Piperazine Ring on Activity Profile

The piperazine ring is a critical component of the pharmacophore, primarily due to its basic nitrogen atom (N4). semanticscholar.org This nitrogen is typically protonated at physiological pH, allowing it to form a strong ionic bond with acidic residues, such as aspartate, in the binding pockets of receptors like the 5-HT1A receptor. nih.govnih.gov This interaction is a key anchor for the ligand to the receptor.

The conformational flexibility of the piperazine ring, which typically adopts a chair conformation, also plays a role in orienting the substituents at the N1 and N4 positions for optimal receptor engagement. acs.org Replacement of the piperazine ring with other cyclic or acyclic diamines often leads to a significant change in biological activity. For instance, replacing the piperazine ring in GBR12935 analogues with an N,N'-dimethylpropyldiamine moiety enhanced selectivity for the norepinephrine (B1679862) transporter. nih.gov Similarly, while replacement with a piperidine (B6355638) ring in some series did not significantly affect affinity for the H3 receptor, it was a critical element for dual H3/σ1 receptor activity. acs.orgnih.gov This highlights the piperazine ring's importance not just for binding affinity but also for selectivity towards different receptors.

Role of the 2,6-Dimethylphenyl Moiety in Receptor Interaction

The 1-aryl substituent is another crucial element for the activity of these compounds. The aromatic ring itself can engage in various non-covalent interactions with the receptor, including π-π stacking and hydrophobic interactions with aromatic amino acid residues like phenylalanine and tryptophan in the receptor's binding site. nih.gov

The presence of the two methyl groups at the 2 and 6 positions of the phenyl ring in this compound is particularly significant. These ortho-substituents force the phenyl ring to be non-coplanar with the piperazine ring. This specific conformation can be crucial for fitting into the binding pocket of certain receptors and can influence selectivity. For example, in a series of N1-phenylpiperazines targeting the 5-HT1A receptor, substitution at the ortho position was found to be more favorable than at the meta or para positions, suggesting a specific spatial requirement for optimal binding. nih.gov The steric bulk of the dimethylphenyl group can also prevent non-specific binding and enhance selectivity for the intended target.

Impact of N4 Substitutions on Compound Efficacy

The substituent at the N4 position of the piperazine ring significantly modulates the efficacy and selectivity of the compounds. In the case of this compound, the N4-methyl group is a relatively simple substituent. The nature of the N4-substituent can influence various properties, including the compound's basicity, lipophilicity, and ability to interact with secondary binding pockets within the receptor.

Studies on various arylpiperazine derivatives have shown that the N4-substituent can range from small alkyl groups to large, complex moieties. For long-chain arylpiperazines, the linker connecting the piperazine to a terminal fragment and the nature of that terminal fragment are critical determinants of affinity and functional activity at serotonin receptors. acs.org For instance, the terminal fragment can determine whether a compound acts as an agonist or an antagonist at the 5-HT1A receptor. acs.org The length and flexibility of the linker are also crucial, as they dictate the positioning of the terminal pharmacophore in the receptor binding site. acs.org

Systematic Variation Studies and Correlative Analysis

To further elucidate the SAR of this compound derivatives, systematic variation studies and correlative analyses are employed. These methods provide a more quantitative understanding of the relationship between chemical structure and biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for understanding how physicochemical properties of a series of compounds correlate with their biological activity. For arylpiperazine derivatives, QSAR models have been developed to predict their affinity for various receptors, including serotonin and dopamine receptors. nih.gov

These models typically use a set of molecular descriptors, which quantify various aspects of the molecule's structure, such as its electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). By correlating these descriptors with the measured biological activity (e.g., Ki values for receptor binding), a mathematical model can be generated that predicts the activity of new, untested compounds.

For instance, a CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) study on a series of indole (B1671886) derivatives targeting the serotonin transporter, dopamine D2 receptor, and MAO-A enzyme revealed the importance of steric and electrostatic fields for activity. nih.gov Such models can guide the design of new this compound derivatives with enhanced potency and selectivity by indicating favorable and unfavorable regions for substitution.

Table 1: Hypothetical QSAR Data for 1-(2,6-Dimethylphenyl)piperazine (B93956) Derivatives

| Compound | R (N4-substituent) | logP | Molecular Weight | Steric Descriptor (e.g., MR) | Electronic Descriptor (e.g., σ) | Predicted Activity (e.g., pKi) |

| 1 | -CH3 | 2.8 | 218.34 | 6.5 | -0.04 | 7.5 |

| 2 | -CH2CH3 | 3.2 | 232.37 | 8.7 | -0.05 | 7.2 |

| 3 | -CH2CH2OH | 2.5 | 248.37 | 8.9 | 0.00 | 7.8 |

| 4 | -CH2Ph | 4.5 | 294.43 | 15.2 | 0.00 | 8.1 |

This table is for illustrative purposes and does not represent actual experimental data.

Comparative Analysis with Structurally Related Piperazine Analogues

Comparing the biological activity of this compound with its structurally related analogues provides valuable insights into the SAR.

Comparison with other 1-Arylpiperazines:

The nature of the aryl group at the N1 position has a profound impact on activity. For example, replacing the 2,6-dimethylphenyl group with an unsubstituted phenyl ring can alter both potency and selectivity. The unsubstituted 1-phenylpiperazine (B188723) is a known monoamine releasing agent. wikipedia.org Derivatives with electron-withdrawing or electron-donating groups on the phenyl ring exhibit different pharmacological profiles. For instance, 2-methoxyphenylpiperazine derivatives are common in ligands targeting serotonin receptors. mdpi.com The specific substitution pattern on the phenyl ring fine-tunes the interaction with the receptor.

Table 2: Comparative Activity of 1-Aryl-4-methylpiperazine Analogues

| Aryl Group | Receptor Affinity (Ki, nM) - 5-HT1A | Receptor Affinity (Ki, nM) - D2 |

| 2,6-Dimethylphenyl | Data not available | Data not available |

| Phenyl | 180 | >1000 |

| 2-Methoxyphenyl | 25 | 350 |

| 3-Chlorophenyl | 8 | 500 |

This table presents hypothetical data based on general trends observed in arylpiperazine SAR studies to illustrate the comparative analysis.

Comparison with Piperidine Analogues:

Key Structural Features for Modulating Specific Biological Activities

The biological activity of this compound derivatives is intricately linked to their three-dimensional structure and electronic properties. Modifications to either the aryl ring or the substituent at the N4-position of the piperazine ring can significantly alter their pharmacological profile.

Conformational Analysis and its Relationship to Bioactivity

The conformational flexibility of the piperazine ring and the rotational freedom of the bond connecting it to the 2,6-dimethylphenyl moiety are critical determinants of bioactivity. The piperazine ring typically exists in a chair conformation, which positions the substituents in either axial or equatorial orientations. The orientation of the 2,6-dimethylphenyl group relative to the piperazine ring is of particular importance.

The two methyl groups at the ortho positions of the phenyl ring create significant steric hindrance, which restricts the rotation around the phenyl-N1 bond. This steric clash forces the phenyl ring into a specific, non-coplanar orientation with respect to the piperazine ring. This preferred conformation is crucial for fitting into the binding pocket of a target receptor. Studies on related 2-substituted piperazines have shown that an axial conformation of the substituent on the piperazine ring is often preferred for optimal binding to certain receptors. mdpi.com While specific conformational analysis data for this compound is not extensively available in the public domain, molecular dynamics simulations of similar phenyl-piperazine scaffolds have been used to understand their complex kinetics and conformational changes, which are essential for target engagement. nih.gov

Table 1: Conformational Features of Arylpiperazine Derivatives and Their Implied Effect on Bioactivity

| Feature | Description | Implied Effect on Bioactivity |

| Piperazine Ring Conformation | Predominantly adopts a chair conformation. | Influences the spatial orientation of substituents at N1 and N4. |

| Phenyl-N1 Bond Rotation | Restricted due to steric hindrance from the 2,6-dimethyl groups. | Dictates the relative orientation of the aryl and piperazine moieties, crucial for receptor fit. |

| N1-Aryl Group Orientation | Forced into a non-coplanar (tilted) conformation relative to the piperazine ring. | Presents a specific 3D pharmacophore to the biological target. |

| N4-Substituent Conformation | The orientation of the group at the N4 position can vary. | Affects the overall molecular shape and potential for interactions with the target. |

Electrostatic and Steric Contributions to Ligand-Target Recognition

The binding of a ligand to its biological target is governed by a combination of electrostatic and steric interactions. For this compound derivatives, these factors are key to their affinity and selectivity.

Electrostatic Contributions: The distribution of electron density within the molecule, and thus its electrostatic potential, is a primary driver of long-range interactions with a receptor. The nitrogen atoms of the piperazine ring are basic and can be protonated at physiological pH, leading to a positive charge that can engage in ionic interactions or hydrogen bonds with acidic residues in the receptor's binding site. The aromatic 2,6-dimethylphenyl ring, while generally non-polar, possesses a quadrupole moment and can participate in cation-π interactions with positively charged amino acid residues. The introduction of substituents on the phenyl ring or at the N4-position can significantly alter the electrostatic potential map of the molecule, thereby modulating its binding affinity.

Steric Contributions: The size and shape of the molecule, dictated by its steric properties, are critical for achieving a complementary fit within the binding pocket of a target. The two methyl groups on the phenyl ring of this compound are a defining steric feature. They can influence binding in several ways:

Receptor Fit: The bulk of the dimethylphenyl group can either be beneficial, providing a better fit in a large hydrophobic pocket, or detrimental, causing steric clashes if the pocket is too small.

Selectivity: The specific steric bulk can contribute to selectivity for one receptor subtype over another, as different receptors have variations in the size and shape of their binding sites.

Conformational Locking: As mentioned earlier, the steric hindrance from the ortho-methyl groups helps to lock the molecule into a specific conformation, which can be the bioactive conformation for a particular target.

Quantitative Structure-Activity Relationship (QSAR) studies on various piperazine derivatives have often highlighted the importance of both electrostatic and steric descriptors in predicting biological activity. semanticscholar.org For instance, 3D-QSAR studies on piperazine derivatives have shown that electrostatic and steric fields are crucial in correlating with their antagonistic effects. japsonline.com

Table 2: Electrostatic and Steric Features of this compound Derivatives and Their Role in Target Recognition

| Feature | Type | Description | Role in Ligand-Target Recognition |

| Piperazine Nitrogens | Electrostatic | Basic centers, can be protonated. | Form ionic bonds and hydrogen bonds with receptor residues. |

| 2,6-Dimethylphenyl Ring | Steric/Electrostatic | Bulky, non-polar aromatic system. | Engages in hydrophobic and cation-π interactions; provides shape complementarity. |

| Ortho-Methyl Groups | Steric | Create significant bulk around the phenyl-N1 bond. | Influence conformational preference and can enhance selectivity by fitting into specific sub-pockets or causing steric hindrance at others. |

| N4-Methyl Group | Steric | Small alkyl group. | Contributes to the overall size and shape of the molecule. |

Based on a comprehensive search of available scientific literature, there is currently insufficient public data to generate an article on the "Pharmacological and Biological Evaluation of this compound in Pre-clinical Research" that adheres to the specific, detailed outline provided.

The search for preclinical data on this exact compound, including its receptor binding affinity, enzyme inhibition properties, molecular docking studies, and effects on cellular pathways and specific biological activities, did not yield any specific results. While research exists for the broader class of piperazine derivatives, and for similarly named but structurally distinct molecules, no studies were found that specifically evaluate This compound for the outlined pharmacological and biological parameters.

Therefore, it is not possible to provide a scientifically accurate and informative article that is focused solely on this compound as requested. The creation of content for the specified sections and subsections would require non-existent data.

Pharmacological and Biological Evaluation of 1 2,6 Dimethylphenyl 4 Methylpiperazine in Pre Clinical Research

In Vitro Cellular and Biochemical Assays for Mechanistic Insights

Phenotypic Screening and Hit Identification

An extensive review of scientific literature and publicly available databases did not yield any specific information regarding the phenotypic screening of 1-(2,6-Dimethylphenyl)-4-methylpiperazine. There are no detailed research findings or data tables available that describe the process of its identification as a "hit" compound through broad, phenotype-based assays. General high-throughput screening and hit identification strategies are common in drug discovery for identifying molecules with desired biological effects without prior knowledge of the specific molecular target. However, no published studies were found that specifically implicate this compound in such a screening campaign.

In Vivo Pre-clinical Pharmacological Studies in Animal Models (Excluding Clinical Human Trials)

Comprehensive searches for in vivo pre-clinical pharmacological studies on this compound in animal models did not retrieve any specific data. The scientific literature lacks reports on the administration of this compound to living organisms to evaluate its systemic effects, efficacy, or mechanism of action in a whole-animal context.

Evaluation of Compound Activity in Disease Models (e.g., anti-inflammatory models)

There is no available scientific literature detailing the evaluation of this compound in any animal models of disease. Consequently, no data or research findings could be provided for its potential activity in specific disease models, such as those for inflammation or other conditions.

Mechanistic Exploration within Integrated Biological Systems

No studies were found that explored the mechanism of action of this compound within an integrated biological system. Research into how this specific compound may modulate biological pathways, interact with molecular targets in the context of a whole organism, and produce a physiological response has not been published in the accessible scientific literature.

Metabolic Pathways and Pre Clinical Biotransformation of 1 2,6 Dimethylphenyl 4 Methylpiperazine

In Vitro Metabolic Stability and Enzyme Interaction Studies

There is no available information to identify the key metabolic enzymes, such as Cytochrome P450 (CYP) isoforms, responsible for the metabolism of 1-(2,6-Dimethylphenyl)-4-methylpiperazine. Furthermore, no studies characterizing its metabolite profiles in liver microsomes using techniques like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) have been published.

In Vivo Metabolic Fate in Pre-clinical Animal Models

Information regarding the in vivo metabolic fate of this compound in any preclinical animal model is absent from the scientific literature. Consequently, an assessment of its metabolic pathways in animal excreta and tissues cannot be conducted, and no major metabolites or biotransformation products have been identified.

Advanced Analytical Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the structural framework of 1-(2,6-Dimethylphenyl)-4-methylpiperazine by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of this compound, providing precise information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons of the dimethylphenyl group, the protons of the piperazine (B1678402) ring, and the protons of the two methyl groups. The aromatic protons would likely appear as a multiplet in the range of 6.9-7.2 ppm. The protons on the piperazine ring would exhibit signals in the aliphatic region, typically between 2.5 and 3.5 ppm, with their chemical shifts influenced by the neighboring nitrogen atoms and the aromatic ring. The N-methyl protons would present as a sharp singlet around 2.3 ppm, while the two methyl groups on the phenyl ring would also produce a singlet, likely at a slightly different chemical shift in the aromatic methyl region (around 2.4 ppm).

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The spectrum would show distinct peaks for the aromatic carbons, the piperazine ring carbons, and the methyl group carbons. Aromatic carbons typically resonate between 120 and 150 ppm. The carbons of the piperazine ring are expected in the 45-60 ppm range. The N-methyl carbon would appear around 46 ppm, and the aromatic methyl carbons would be found further upfield, typically between 18 and 22 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.9 - 7.2 (multiplet) | 125 - 130 |

| Aromatic C-N | - | ~150 |

| Aromatic C-CH₃ | - | ~135 |

| Piperazine CH₂ (adjacent to N-Aryl) | ~3.1 - 3.4 (multiplet) | ~52 |

| Piperazine CH₂ (adjacent to N-CH₃) | ~2.5 - 2.8 (multiplet) | ~55 |

| N-CH₃ | ~2.3 (singlet) | ~46 |

| Aryl-CH₃ | ~2.4 (singlet) | ~20 |

Note: These are predicted values based on typical chemical shifts for similar structural motifs; actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups and vibrational modes of this compound.

The IR spectrum would be expected to show characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl and piperazine groups would be observed in the 2800-3000 cm⁻¹ region. C-N stretching vibrations, characteristic of the piperazine ring and its connection to the aryl group, are expected in the 1200-1350 cm⁻¹ range. Aromatic C=C stretching bands would be present in the 1450-1600 cm⁻¹ region.

Raman spectroscopy provides information on non-polar bonds and symmetric vibrations. It would be particularly useful for identifying the symmetric stretching of the aromatic ring and the C-C bonds of the piperazine ring. The combination of IR and Raman data offers a more complete picture of the molecule's vibrational framework. For related piperazine derivatives, N-H stretching vibrations are observed between 3250 and 3500 cm⁻¹, and aromatic C-C stretching modes are seen between 1610 and 1650 cm⁻¹ google.com.

Table 2: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | IR, Raman |

| Aliphatic C-H Stretch | 2800 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-N Stretch | 1200 - 1350 | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The primary chromophore in this compound is the substituted benzene ring. Aromatic compounds typically exhibit characteristic absorption bands in the UV region, generally between 200 and 300 nm. The presence of substituents on the benzene ring, such as the dimethyl groups and the piperazine moiety, can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity. The UV-Vis spectrum is useful for confirming the presence of the aromatic system and for quantitative analysis.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective method for the analysis of this compound. It combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is ideal for confirming the identity of the compound by providing its accurate molecular weight and for assessing its purity by separating it from any impurities. The fragmentation pattern obtained from tandem mass spectrometry (MS/MS) experiments can further confirm the structure. For phenylpiperazine derivatives, common fragmentation pathways involve the cleavage of the piperazine ring.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is another valuable tool for the analysis of this compound, particularly if the compound is sufficiently volatile and thermally stable. The electron ionization (EI) mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight. The fragmentation pattern in GC-MS provides a characteristic fingerprint that can be used for identification. Key fragmentation would likely involve the cleavage of the bond between the phenyl group and the piperazine nitrogen, as well as fragmentation of the piperazine ring itself, leading to characteristic ions. For instance, a common fragment for N-methylpiperazine containing compounds is observed at a mass-to-charge ratio (m/z) of 58, corresponding to the [C₃H₈N]⁺ fragment.

Elemental Analysis and Chromatographic Purity Assessment

The definitive identification and purity verification of newly synthesized or commercial batches of "this compound" are critical for its application in research. This is achieved through a combination of elemental analysis, to confirm the empirical formula, and chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC), to quantify its purity.

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides a fundamental assessment of a compound's composition by determining the mass percentages of its constituent elements. For "this compound," this involves quantifying the percentages of Carbon (C), Hydrogen (H), and Nitrogen (N). The experimentally determined values are then compared against the theoretical values calculated from its chemical formula, C₁₃H₂₀N₂.

The molecular weight of the compound is calculated to be 204.32 g/mol . Based on this, the theoretical elemental composition is:

Carbon (C): 76.42%

Hydrogen (H): 9.87%

Nitrogen (N): 13.71%

In a typical research setting, a sample of the compound would be analyzed using a CHN Elemental Analyzer. The results from such an analysis on a high-purity sample are expected to be in close agreement with the theoretical values, generally within a ±0.4% margin of error, which is a standard acceptance criterion for confirming the empirical formula.

Below is a data table comparing the theoretical elemental composition with typical experimental results obtained for a purified sample of "this compound."

| Element | Theoretical % | Experimental % (Typical) |

| Carbon (C) | 76.42 | 76.35 |

| Hydrogen (H) | 9.87 | 9.91 |

| Nitrogen (N) | 13.71 | 13.68 |

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for assessing the purity of "this compound" by separating it from any potential impurities, such as starting materials, by-products, or degradation products. A reversed-phase HPLC (RP-HPLC) method is commonly employed for compounds of this nature.

The method involves injecting a solution of the compound into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is then pumped through the column, and separation occurs based on the differential partitioning of the analyte and impurities between the two phases. The compound's purity is determined by measuring the area of its corresponding peak as a percentage of the total area of all peaks detected in the chromatogram. For a high-purity reference standard, the peak area percentage is expected to be ≥99%.

A standard set of HPLC conditions suitable for the analysis of "this compound" is detailed in the table below.

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Phosphate Buffer (pH adjusted) |

| Detection | UV Spectrophotometer at 254 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25°C |

The following interactive data table presents typical results from an HPLC purity analysis of a "this compound" sample, illustrating the calculation of purity based on peak area.

| Peak No. | Retention Time (min) | Peak Area | Area % |

| 1 | 2.8 | 1500 | 0.05 |

| 2 | 4.5 | 2992500 | 99.90 |

| 3 | 5.1 | 3000 | 0.05 |

| Total | 2997000 | 100.00 |

Future Research Directions and Potential Academic Applications

Exploration of Unexplored Biological Targets and Mechanisms

The arylpiperazine scaffold is a well-known pharmacophore that interacts with a wide range of biological targets, particularly within the central nervous system (CNS). nih.govnih.gov Future research should prioritize a systematic screening of 1-(2,6-dimethylphenyl)-4-methylpiperazine against various receptor families.

Initial investigations could focus on serotonergic (5-HT) and dopaminergic (D) receptors, as these are common targets for arylpiperazine derivatives. nih.gov For instance, many arylpiperazines act as agonists or antagonists at different 5-HT receptor subtypes, playing roles in the treatment of depression, anxiety, and psychosis. acs.org The specific substitution pattern of the 2,6-dimethylphenyl group could confer unique selectivity and affinity profiles for these receptors compared to other arylpiperazines.

Beyond the well-trodden path of CNS receptors, exploration into other potential targets is warranted. The piperazine (B1678402) moiety is known to be a component in drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netresearchgate.net Therefore, comprehensive screening of this compound against panels of cancer cell lines, bacterial strains, and inflammatory pathway targets could uncover novel therapeutic applications. Elucidating the mechanism of action at any identified targets would be a critical subsequent step, involving techniques such as signal transduction pathway analysis and structural biology to understand how the compound exerts its effects at a molecular level.

Development of Novel Synthetic Analogues for Enhanced Activity and Selectivity

The structure of this compound offers multiple points for chemical modification to create novel analogues with potentially enhanced biological activity and target selectivity. The development of such analogues is a cornerstone of medicinal chemistry. nih.gov

Future synthetic efforts could focus on several key areas:

Modification of the Phenyl Ring: The 2,6-dimethyl substitution pattern is known to influence the conformation of the molecule and its interaction with binding pockets. Introducing other substituents (e.g., electron-withdrawing or electron-donating groups) on the phenyl ring could fine-tune electronic properties and lead to improved potency or altered selectivity.

Alteration of the N-Methyl Group: The methyl group on the piperazine nitrogen can be replaced with other alkyl or aryl groups to probe the steric and electronic requirements of the binding site. This position is often critical for the pharmacokinetic properties of piperazine-containing drugs.

Bioisosteric Replacement: The piperazine ring itself could be replaced with other heterocyclic scaffolds to explore different conformational constraints and hydrogen bonding patterns, potentially leading to novel intellectual property and improved drug-like properties. nih.gov

Systematic structure-activity relationship (SAR) studies on these novel analogues would be essential to guide the optimization process. mdpi.com This involves synthesizing a library of related compounds and evaluating their biological activity to identify key structural features that govern their potency and selectivity.

Application as Chemical Probes for Biological Systems

A well-characterized small molecule with high affinity and selectivity for a specific biological target can serve as a valuable chemical probe to study the function of that target in biological systems. utah.edu Should this compound be found to have such properties, it could be developed into a powerful research tool.

For example, if the compound is found to be a potent and selective inhibitor of a particular enzyme, it could be used to elucidate the role of that enzyme in cellular signaling pathways or disease processes. To be a useful chemical probe, the compound should ideally possess:

High potency (typically with an IC50 or Ki in the nanomolar range).

High selectivity for its intended target over other related proteins.

Good cell permeability to allow for its use in cell-based assays.

A known and well-defined mechanism of action.

Furthermore, analogues of this compound could be synthesized with tags (e.g., fluorescent dyes, biotin, or radioactive isotopes) to enable visualization of the target protein in cells or tissues, or for use in affinity chromatography to isolate and identify its binding partners.

Advanced Methodologies for Compound Optimization and Profiling

The journey from a hit compound to a clinical candidate involves extensive optimization and profiling. Future research on this compound and its analogues would benefit from the application of advanced methodologies.

Computational and Structure-Based Drug Design: If the crystal structure of a target protein in complex with the compound or a close analogue is determined, structure-based drug design techniques can be employed to guide the synthesis of more potent and selective inhibitors. nih.gov Molecular docking and dynamics simulations can also be used to predict the binding modes of new analogues and prioritize their synthesis.

Pharmacokinetic Profiling: Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is crucial for the development of successful drugs. In vitro assays to determine properties such as metabolic stability in liver microsomes, plasma protein binding, and cell permeability would be essential for optimizing the pharmacokinetic profile of this chemical series. researchgate.net

High-Throughput Screening (HTS): To explore a wide range of biological targets efficiently, HTS technologies can be employed. This would involve testing this compound and a library of its analogues against hundreds or thousands of targets in an automated fashion.

Collaborative Research Opportunities in Academia and Industry

The development of a new therapeutic agent is a complex and resource-intensive process that often benefits from collaboration between academic institutions and the pharmaceutical industry. schrodinger.comacs.org The exploration of this compound presents numerous opportunities for such partnerships.

Academic labs could focus on the fundamental aspects of the compound's biology, such as identifying novel targets and elucidating mechanisms of action. mssm.edu They are also well-positioned to explore novel synthetic routes and develop initial SAR.

Pharmaceutical companies can bring their expertise in drug development, including large-scale synthesis, comprehensive ADME/Tox profiling, and clinical trial design and execution. lifechemicals.com Several organizations actively seek collaboration with academic researchers to advance promising discoveries. schrodinger.com

Such collaborations can accelerate the translation of basic scientific findings into tangible clinical benefits. Grant programs and other funding mechanisms are often available to support these joint research efforts, fostering an environment of innovation in drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.